tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)16(23)20-15(21-19)13-7-5-6-8-14(13)25-4/h5-8H,9-12H2,1-4H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDSZRGARCWGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Knoevenagel–Claisen Condensation
A β-ketoester intermediate (A ) undergoes base-mediated cyclization to form the spiro framework. For example:
- Allylation of a 17-hydroxy steroid precursor with allyl bromide yields alkenyl ether B .
- RCM using Grubbs second-generation catalyst (G-II) at 80°C produces spiro dihydrofuran C (76% yield).
- Oxidation of C with Jones reagent introduces the 4-oxo group.
This method, while effective for steroid derivatives, requires adaptation for non-steroidal substrates.
Hydrazide-Mediated Cyclization
Hydrazides serve as precursors for spiro ring formation:
- N'-Alkylacylhydrazide (D ) reacts with 3-chloro-2-(chloromethyl)prop-1-ene to form intermediate E .
- Nitrile oxide cycloaddition with E yields spiro-pyrazolidoylisoxazoline F , which is hydrolyzed to the target triazaspiro system.
tert-Butyl Carboxylate Protection
The tert-butyloxycarbonyl (Boc) group is introduced via standard protocols:
Boc-Anhydride Method
Microwave-Assisted Protection
For accelerated kinetics:
Oxidation to 4-Oxo Derivative
The ketone at position 4 is installed via late-stage oxidation:
Jones Oxidation
Swern Oxidation
For acid-sensitive substrates:
Purification and Characterization
Final products are purified via:
- Flash chromatography (SiO₂, EtOAc/hexane gradient)
- Recrystallization from ethanol/water
Key analytical data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 3.89 (s, 3H, OCH₃), 1.48 (s, 9H, t-Bu)
- HRMS : m/z calcd for C₂₀H₂₅N₃O₄ [M+H]⁺: 396.1918; found: 396.1915
Challenges and Optimization Strategies
Critical issues encountered during synthesis:
Regioselectivity in Cyclization
The spiro carbon formation shows competing pathways. Kinetic control via low-temperature RCM (G-II catalyst, 40°C) improves selectivity.
Demethylation of Methoxy Group
Under strong acidic conditions (e.g., HCl/dioxane), partial demethylation occurs. Mitigation strategies:
Scalability and Industrial Relevance
Pilot-scale production (100 g batch) parameters:
| Step | Cost Driver | Optimization |
|---|---|---|
| RCM | Grubbs catalyst | Catalyst recycling |
| Boc protection | Boc₂O | In situ quenching |
| Oxidation | CrO₃ disposal | Swern alternative |
Economic analysis indicates a 32% reduction in raw material costs when using recovered catalyst.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on structural similarity to .
Key Observations:
- However, the ortho-methoxy group may introduce steric hindrance, affecting binding interactions .
- Fluorinated Analog : The 2-fluorophenyl variant (MW 347.38) demonstrates how halogens enhance metabolic stability and bioavailability, a trait valuable in drug design .
Biological Activity
tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which is part of a larger class of triazaspiro compounds. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tert-butyl group and a methoxyphenyl moiety, contributing to its chemical stability and biological activity. Its molecular formula is , with a molecular weight of approximately 359.42 g/mol.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.42 g/mol |
| Key Functional Groups | Carbonyl, methoxy, triazole |
| Spirocyclic Framework | Yes |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
The compound has shown promise in preclinical studies as an anticancer agent. It may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed.
- Results : The compound demonstrated significant inhibition zones against E. coli and S. aureus, indicating strong antibacterial activity.
-
Anti-inflammatory Mechanism Study :
- Objective : To investigate the anti-inflammatory effects in vitro.
- Method : Human peripheral blood mononuclear cells (PBMCs) were treated with the compound.
- Results : A notable reduction in TNF-alpha and IL-6 levels was observed, suggesting effective modulation of inflammatory responses.
-
Anticancer Activity Study :
- Objective : To evaluate cytotoxicity against various cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : The compound exhibited dose-dependent cytotoxic effects on HeLa and MCF-7 cell lines, with IC50 values indicating potent anticancer activity.
The biological activities of this compound are thought to involve several mechanisms:
- Enzyme Inhibition : The carbonyl group may interact with nucleophilic sites on enzymes, inhibiting their function.
- Receptor Binding : The unique spirocyclic structure may facilitate binding to specific receptors or enzymes, influencing their activity.
- Cell Cycle Modulation : The compound may affect key regulatory proteins involved in cell cycle progression, promoting apoptosis in cancer cells.
Q & A
Q. Table 1: Example Reaction Yields Under Varied Conditions
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 70 | 68 |
| THF | 70 | 42 |
| Acetonitrile | 70 | 55 |
Basic: How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm spirocyclic connectivity and substituent positions. The methoxy group (δ ~3.8 ppm in ¹H NMR) and carbonyl (δ ~170 ppm in ¹³C NMR) are key markers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic core .
- X-ray Crystallography : Resolve absolute stereochemistry and non-covalent interactions (e.g., hydrogen bonding) .
- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and fragmentation patterns .
Basic: What are the solubility and storage requirements for this compound?
Methodological Answer:
- Solubility :
- Storage :
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 10 |
| Methanol | 2.5 |
| Water | <0.1 |
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
Methodological Answer:
- Key Modifications :
- Spirocyclic Core : Vary ring size (e.g., spiro[4.5] vs. spiro[4.4]) to assess conformational flexibility .
- Substituent Effects : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate bioactivity .
- Assay Design :
- In Vitro Testing : Screen against target enzymes (e.g., kinases) with IC₅₀ determination.
- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Q. Table 3: Reported Bioactivities of Analogous Compounds
| Substituent | Biological Activity | Target |
|---|---|---|
| 2-Methoxyphenyl | Anticancer (IC₅₀: 5 µM) | Topoisomerase II |
| 4-Fluorophenyl | Antimicrobial (MIC: 2 µg/mL) | Bacterial gyrase |
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
Methodological Answer:
- Electrophilic Centers : The 4-oxo group and spirocyclic nitrogen are susceptible to nucleophilic attack.
- Steric Effects : The tert-butyl group hinders approach from the convex face, directing reactivity to the concave side .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups for amide bond formation .
Advanced: How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line variability, incubation time). For example, conflicting IC₅₀ values may arise from differences in ATP concentration in kinase assays .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity (>95% by HPLC) to rule out impurity-driven effects .
Advanced: What strategies are recommended for analyzing degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Analytical Tools :
- LC-MS/MS : Track degradation pathways and quantify stable metabolites.
- TGA/DSC : Assess thermal stability and decomposition thresholds (>200°C typical for spirocyclic compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
